1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
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Description
“1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Chemical Reactions Analysis
The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Future Directions
The future directions for the study of “1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane” and related compounds could include further investigation into their synthesis, properties, and potential applications. This could involve the development of new synthetic methods, the study of their physical and chemical properties, and the exploration of their potential uses in various fields .
Properties
IUPAC Name |
1-prop-2-ynyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-2-6-19-7-3-8-20(10-9-19)13-5-4-12(11-18-13)14(15,16)17/h1,4-5,11H,3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQWHDPGVULHQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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